 
            | REACTION_CXSMILES | I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH2:17]([O:22][C:23]1[CH:28]=[CH:27][C:26](B(O)O)=[CH:25][CH:24]=1)[CH2:18][CH2:19][CH2:20][CH3:21].C(=O)([O-])[O-].[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.S(=O)(=O)(O)O>Cl[Pd]Cl.O.C(O)CO>[CH2:17]([O:22][C:23]1[CH:24]=[CH:25][C:26]([C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)=[CH:27][CH:28]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:2.3.4| | 
| Name | |
| Quantity | 
                                                                                    32.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    IC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            glycol ester                                                                                                                                                                     | 
| Quantity | 
                                                                                    25.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCCC)OC1=CC=C(C=C1)B(O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    15.9 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[Na+].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    300 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(CO)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    S(O)(O)(=O)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    200 g                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    26.6 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            PdCl2                                                                                                                                                                     | 
| Quantity | 
                                                                                    18 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    Cl[Pd]Cl                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                95 (± 5) °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                while stirring vigorously                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the mixture is stirred at 80° C. for 6 hours                                                                             | 
| Duration | 
                                                                                6 h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                After filtration                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washing with water                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                the crude product is dried at 80° C./100 mbar                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                recrystallized from dimethylacetamide                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                This affords                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                after drying 24.1 g (67%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of <99%                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C(CCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |